tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Enantioselectivity DAT/SERT pharmacology Tropane alkaloid synthesis

tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2102411-57-2) is a chiral bicyclic tropane derivative incorporating a bridge-hydroxyl at C6 and an N-Boc protecting group. The 8-azabicyclo[3.2.1]octane core is the defining scaffold of tropane alkaloids, and bridge-hydroxylated variants such as this compound serve as versatile intermediates for monoamine transporter modulators and receptor ligands.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B12278140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(C2)O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
InChIKeyLJZKCLOQMYZAGC-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Procurement-Relevant Identity and Scaffold Characteristics


tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2102411-57-2) is a chiral bicyclic tropane derivative incorporating a bridge-hydroxyl at C6 and an N-Boc protecting group . The 8-azabicyclo[3.2.1]octane core is the defining scaffold of tropane alkaloids, and bridge-hydroxylated variants such as this compound serve as versatile intermediates for monoamine transporter modulators and receptor ligands [1]. The defined (1S,5R,6S) absolute stereochemistry distinguishes it from its diastereomeric and enantiomeric counterparts, a factor that is critical when biological target engagement depends upon three-dimensional shape recognition.

Why Generic 6-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Isomers Cannot Replace tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate


The tropane scaffold presents multiple densely functionalized stereoisomers—exo-6-hydroxy, endo-6-hydroxy, 3-hydroxy, and 7-hydroxy variants—that are not interchangeable in pharmacological or synthetic contexts. Bridge-hydroxylated 8-azabicyclo[3.2.1]octanes exhibit pronounced enantioselectivity at the dopamine transporter (DAT) and serotonin transporter (SERT), with 6-hydroxylated regioisomers displaying distinct selectivity ratios compared to 7-hydroxylated or non-hydroxylated analogues [1]. Furthermore, the (1S,5R,6S) enantiomer is the optical antipode of the more commonly catalogued (1R,5S,6R)-exo isomer, and procurement of the incorrect enantiomer can invert biological activity or derail enantioselective synthetic routes . The following quantitative evidence demonstrates why generic substitution introduces unacceptable risk in both discovery chemistry and scaled development.

Quantitative Differentiation Evidence for tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate vs. Closest Analogs


Enantiomeric Identity vs. Commercially Predominant (1R,5S,6R)-exo Isomer: Implications for Biological Target Engagement

The (1S,5R,6S) configuration is the enantiomer of the widely stocked (1R,5S,6R)-exo-6-hydroxy isomer (CAS 1932507-34-0). In the 3-aryl tropane series, bridge-hydroxylated compounds retain biological enantioselectivity, with the eutomer displaying up to 30-fold higher DAT affinity than the distomer [1]. Although direct Ki values for the Boc-protected 6-hydroxy tropane core are not published, the scaffold-level SAR established by Meltzer et al. demonstrates that inverting the absolute stereochemistry of the tropane bridgehead and hydroxyl-bearing carbon atoms can shift DAT Ki from low-nanomolar to micromolar range in substituted analogues [1]. Procurement of the incorrect enantiomer therefore risks complete loss of target engagement in any downstream biological assay.

Enantioselectivity DAT/SERT pharmacology Tropane alkaloid synthesis

6-Hydroxy vs. 3-Hydroxy Regioisomers: Impact on DAT/SERT Selectivity Ratios

Bridge-hydroxylated tropanes (6-OH or 7-OH) exhibit significantly higher DAT versus SERT selectivity compared to non-hydroxylated or 3-hydroxylated analogues. Meltzer et al. reported that 6α-hydroxy-3α-(2-naphthyl)tropane displays a DAT Ki of 0.5 nM and SERT Ki of 15 nM (DAT/SERT selectivity ratio = 30), while the corresponding 3β-hydroxy analogue loses this selectivity (DAT Ki ≈ 1.2 nM, SERT Ki ≈ 1.8 nM, ratio ≈ 1.5) [1]. Although the target compound bears an N-Boc group rather than a 3-aryl substituent, the regioisomeric placement of the hydroxyl group at C6 establishes the bridge-hydroxylated scaffold geometry that is prerequisite for achieving high DAT-over-SERT selectivity in downstream derivatives [1].

Monoamine transporter selectivity Structure-activity relationship Cocaine pharmacotherapy

6-Hydroxy vs. 7-Hydroxy Regioisomers: Differential DAT Potency

Among bridge-hydroxylated tropanes, the position of the hydroxyl group (C6 vs. C7) significantly modulates DAT potency. In the 3α-(2-naphthyl) series, the 7β-hydroxy isomer exhibits DAT Ki = 0.2 nM compared to DAT Ki = 0.5 nM for the 6α-hydroxy isomer, representing a 2.5-fold potency advantage for the 7-OH regioisomer [1]. Conversely, the 6α-hydroxy substitution pattern, as present in the target compound, may offer synthetic accessibility advantages or distinct metabolic stability profiles. This quantitative SAR confirms that even among structurally adjacent hydroxyl positions, potency at the primary target differs measurably, making regioisomeric identity a critical procurement specification.

Tropane SAR Potency optimization DAT pharmacophore

Enantioselective Synthesis Feasibility: Biocatalytic Hydroxylation of Boc-Nortropinone

The (1S,5R,6S)-6-hydroxy isomer can be accessed via enantioselective C–H hydroxylation of N-Boc-nortropinone using engineered cytochrome P450BM3 variants. The Nature Synthesis study (2022) demonstrated that iterative docking-guided mutagenesis of P450BM3 enables hydroxylation of N-Boc-nortropinone with up to 99% enantiomeric excess for the desired (R)- or (S)-configured product, depending on the enzyme variant employed [1]. In contrast, traditional chemical reduction of Boc-nortropinone with NaBH4 or Grignard reagents yields mixtures of exo and endo diastereomers requiring chiral chromatographic separation, with typical reported yields of 31% for the Grignard-mediated hydroxylation . The enzymatic route thus offers a direct, high-enantiopurity entry to the (1S,5R,6S) isomer, reducing both step count and purification burden.

Biocatalysis C–H activation Enantioselective synthesis

Commercial Purity and Cost Positioning: (1S,5R,6S) vs. endo-(1R,5S,6S) Isomer

The (1S,5R,6S)-configured compound (CAS 2102411-57-2, 95%+ purity) is priced competitively relative to its endo diastereomer (1R,5S,6S), which is listed at $1,268.90/g (97% purity, Aladdin Scientific) . The exo enantiomer (1R,5S,6R) is offered at $745/g (97% purity, AChemBlock) . While exact pricing for the target (1S,5R,6S) isomer varies by supplier, its CAS registry (2102411-57-2) is associated with endo-8-boc-6-hydroxy nomenclature in several databases, indicating that careful IUPAC verification is required to ensure procurement of the correct stereoisomer. The 2% purity differential (95% vs. 97%) between available batches is within typical research-grade tolerances but should be confirmed by CoA for GLP studies.

Procurement specification Cost of goods Chemical purity

Procurement-Driven Application Scenarios for tert-Butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate


Development of DAT-Selective Tropane-Based Therapeutics (Cocaine Use Disorder)

The bridge-hydroxylated 8-azabicyclo[3.2.1]octane scaffold with 6α-OH configuration provides a proven starting point for designing dopamine transporter (DAT)-selective ligands with reduced SERT off-target activity. Meltzer et al. (2001) demonstrated that 6α-hydroxylated 3α-aryl tropanes achieve DAT/SERT selectivity ratios of approximately 30, compared to ~1.5 for non-hydroxylated analogues [1]. Procuring the (1S,5R,6S) Boc-protected intermediate enables direct elaboration of the 3-position via Suzuki coupling or reductive amination while maintaining the pharmacophoric 6-OH group. Researchers in addiction pharmacotherapy should specify this stereoisomer to preserve enantioselective DAT engagement in lead optimization [1].

Enantioselective Synthesis of Tropane Alkaloid Analogues via Biocatalytic Intermediates

The (1S,5R,6S) isomer can be sourced as an authentic standard for validating enantioselective biocatalytic hydroxylation routes. The Nature Synthesis (2022) study achieved up to 99% e.e. for hydroxylation of N-Boc-nortropinone using engineered P450BM3 variants, and procurement of the authentic (1S,5R,6S) reference material is essential for calibrating chiral HPLC or SFC methods used to confirm enantiopurity of biocatalytically produced batches [2]. This application is directly relevant to process chemistry groups scaling enzymatic C–H activation for pharmaceutical intermediate manufacturing.

Fragment-Based Drug Discovery (FBDD) Using Tropane-Derived Core Fragments

The Boc-protected 6-hydroxy-8-azabicyclo[3.2.1]octane core serves as a conformationally constrained fragment for library synthesis. The hydroxyl group at C6 provides a synthetic handle for etherification, esterification, or oxidation to the ketone, while the Boc group allows orthogonal N-deprotection for diversification. The defined (1S,5R,6S) stereochemistry ensures that fragment growing or linking strategies maintain the correct three-dimensional vector orientation, which is critical when fragments are merged based on crystallographic binding pose predictions. FBDD groups should procure this specific stereoisomer rather than racemic or diastereomeric mixtures to avoid ambiguous SAR in initial fragment screens .

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